3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1339485-97-0
VCID: VC4205465
InChI: InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26)
SMILES: C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H24N2O4
Molecular Weight: 380.444

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid

CAS No.: 1339485-97-0

Cat. No.: VC4205465

Molecular Formula: C22H24N2O4

Molecular Weight: 380.444

* For research use only. Not for human or veterinary use.

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid - 1339485-97-0

Specification

CAS No. 1339485-97-0
Molecular Formula C22H24N2O4
Molecular Weight 380.444
IUPAC Name 3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid
Standard InChI InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26)
Standard InChI Key XFUNXQDLERJOBY-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is a synthetic organic compound that has gained attention in chemical and pharmaceutical research. This compound is characterized by its integration of a fluorene group, a piperazine ring, and a propanoic acid moiety. Below, we provide a detailed breakdown of its structural properties, synthesis pathways, and potential applications.

Structural Features

The structure of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid includes:

  • Fluorene Group: A rigid aromatic system that contributes to the compound's stability and potential π-stacking interactions.

  • Piperazine Ring: A flexible heterocyclic moiety often used in drug design for its ability to interact with biological targets.

  • Carbamate Linkage: Provides chemical stability and modulates the compound's solubility.

  • Propanoic Acid Tail: Enhances water solubility and introduces acidic functionality for potential ionic interactions.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Protection of the Piperazine Ring: Using a fluorenylmethoxycarbonyl (Fmoc) group to protect the nitrogen atoms during subsequent reactions.

  • Coupling with Propanoic Acid Derivative: Employing standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

  • Deprotection Step: Removal of the Fmoc group under basic conditions (e.g., piperidine in DMF).

Applications

This compound is primarily investigated for its role as an intermediate in peptide synthesis due to the Fmoc-protected piperazine group, which is widely used in solid-phase peptide synthesis (SPPS). Additionally, it may serve as a precursor for designing molecules with pharmaceutical relevance.

Related Compounds

Several derivatives of this compound share structural similarities:

  • 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonylbenzoic acid .

  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid .

These compounds differ mainly in their side chains, which influence their solubility and reactivity.

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